(3,5-Diethylphenyl)boronicacid
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Overview
Description
(3,5-Diethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a 3,5-diethylphenyl ring. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,5-Diethylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often employs large-scale hydroboration or electrophilic trapping techniques. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions: (3,5-Diethylphenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Converts the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduces the boronic acid to a borane.
Substitution: Involves the replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions:
Oxidation: Typically uses hydrogen peroxide or other oxidizing agents.
Reduction: Often employs lithium aluminum hydride or similar reducing agents.
Substitution: Utilizes various nucleophiles under mild conditions.
Major Products:
Oxidation: Produces borate esters or anhydrides.
Reduction: Yields boranes.
Substitution: Results in substituted phenyl derivatives.
Scientific Research Applications
(3,5-Diethylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3,5-Diethylphenyl)boronic acid primarily involves its role as a Lewis acid. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations and biological interactions . In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
- (3,5-Dimethylphenyl)boronic acid
- (3,5-Diphenylphenyl)boronic acid
- (3,5-Di-tert-butylphenyl)boronic acid
Comparison: (3,5-Diethylphenyl)boronic acid is unique due to its specific substitution pattern, which influences its reactivity and stability. Compared to (3,5-Dimethylphenyl)boronic acid, the diethyl substitution provides different steric and electronic properties, affecting its behavior in chemical reactions . Similarly, (3,5-Diphenylphenyl)boronic acid and (3,5-Di-tert-butylphenyl)boronic acid have distinct characteristics due to their larger substituents .
Properties
Molecular Formula |
C10H15BO2 |
---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3,5-diethylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-3-8-5-9(4-2)7-10(6-8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 |
InChI Key |
MKLPRIKMGJFQPF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)CC)CC)(O)O |
Origin of Product |
United States |
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